tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
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Overview
Description
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can be compared with other spirocyclic compounds such as:
- tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
- tert-butyl methyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
ZFJVILVJFAFROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CNC2)OC1 |
Origin of Product |
United States |
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